molecular formula C16H25NO4S B5810075 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Cat. No.: B5810075
M. Wt: 327.4 g/mol
InChI Key: YJKDNEFJZLRUDA-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide and Morpholine (B109124) Scaffolds in Organic Chemistry

The sulfonamide functional group (a sulfonyl group connected to a nitrogen atom) is a cornerstone in medicinal chemistry. researchgate.net Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been incorporated into a vast number of therapeutic agents. nih.gov Its utility stems from its ability to act as a stable, non-basic mimic of other functional groups and to participate in strong hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This has led to the development of sulfonamide-containing drugs with a wide range of applications, including anticancer, antiviral, and anti-inflammatory therapies. nih.goveurekaselect.com

Similarly, the morpholine ring is a privileged structure in organic chemistry. nih.gov As a heterocycle containing both an amine and an ether functional group, morpholine is a versatile building block in organic synthesis. wikipedia.org Its incorporation into a larger molecule can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.gov The nitrogen atom of the morpholine ring is basic, though its nucleophilicity is tempered by the electron-withdrawing effect of the adjacent oxygen atom. wikipedia.org Morpholine and its derivatives are integral components in numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

Historical Development of Aromatic Sulfonylmorpholine Chemistry

The synthesis of sulfonamides, in general, dates back over a century, but their prominence surged with the advent of sulfa drugs. The fundamental reaction for creating many sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.

The specific historical development of aromatic sulfonylmorpholines is an extension of this foundational chemistry. The core synthetic strategy typically involves the reaction between an appropriately substituted aromatic sulfonyl chloride and morpholine. The accessibility of a wide variety of substituted aromatic sulfonyl chlorides has allowed for the systematic exploration of this chemical space. Over the decades, synthetic methodologies have been refined to improve yields, accommodate a wider range of functional groups, and develop more environmentally benign processes. chemrxiv.org Research has evolved from simple synthetic preparations to the targeted design of molecules like 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine, where specific substitution patterns are installed on the aromatic ring to fine-tune the molecule's steric and electronic properties.

Significance of Structure-Based Research on Novel Sulfonylmorpholine Conjugates

Structure-based research is critical in understanding how the three-dimensional arrangement of atoms in a molecule dictates its function. For sulfonylmorpholine derivatives, this involves studying the spatial relationship between the substituted aromatic ring and the morpholine moiety. The sulfonamide linkage, while stable, is not rigid, allowing for a degree of rotational freedom.

Computational modeling and analytical techniques such as X-ray crystallography are used to determine the preferred conformations of these molecules. This structural information is vital for designing novel "conjugates," where the sulfonylmorpholine scaffold is linked to other chemical fragments. Understanding the structure-activity relationship (SAR) allows researchers to predict how modifications—such as the placement of the tert-butyl and ethoxy groups in this compound—will affect its interactions with other molecules or materials. This rational design approach is more efficient than traditional trial-and-error methods, accelerating the discovery of new compounds with desired properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₅NO₄S
Molecular Weight 327.44 g/mol
IUPAC Name 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine
CAS Number 955370-04-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-tert-butyl-2-ethoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-5-21-14-7-6-13(16(2,3)4)12-15(14)22(18,19)17-8-10-20-11-9-17/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKDNEFJZLRUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine

Retrosynthetic Analysis of the 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide linkage. This is a common and reliable disconnection for sulfonamides as their formation is typically a robust and high-yielding reaction.

This primary disconnection yields two key synthons: a morpholinium cation and a 5-tert-butyl-2-ethoxybenzenesulfonyl anion. These synthons correspond to the readily available reagents, morpholine (B109124), and the reactive intermediate, 5-tert-butyl-2-ethoxybenzenesulfonyl chloride.

Further retrosynthetic analysis of the 5-tert-butyl-2-ethoxybenzenesulfonyl chloride reveals its precursor, 5-tert-butyl-2-ethoxybenzenesulfonic acid, which can be derived from 4-tert-butylanisole. The synthesis of the sulfonyl chloride from the corresponding sulfonic acid is a standard transformation. The sulfonic acid itself can be prepared from a suitable substituted benzene (B151609) derivative through sulfonation. An alternative precursor is 4-tert-butyl-2-ethoxyaniline, which can be converted to the corresponding diazonium salt and subsequently to the sulfonyl chloride via a Sandmeyer-type reaction.

Classical Approaches to Sulfonylmorpholine Synthesis

The traditional methods for the synthesis of sulfonylmorpholines, including the target compound, are well-established in organic chemistry.

Reaction of Benzenesulfonyl Chlorides with Morpholine

The most common and direct method for the synthesis of N-arylsulfonylmorpholines is the reaction of a substituted benzenesulfonyl chloride with morpholine. This reaction, a nucleophilic acyl substitution at the sulfur atom, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For the synthesis of this compound, this would involve the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with morpholine. The reaction is generally performed in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. An organic base, like triethylamine (B128534) or pyridine, or an inorganic base, such as potassium carbonate, is used as an acid scavenger. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography.

A closely related precursor, 5-tert-butyl-2-methoxy-benzenesulfonyl chloride, is commercially available, suggesting the feasibility of preparing the ethoxy analogue through similar synthetic routes.

Alternative Synthetic Routes to N-Sulfonylmorpholine Systems

While the reaction of sulfonyl chlorides with amines is the most prevalent method, other synthetic strategies can be employed for the formation of the N-sulfonylmorpholine linkage. One such method involves the reaction of sulfonic acids or their salts directly with amines under dehydrating conditions or with the use of coupling agents. However, this approach is generally less efficient than the sulfonyl chloride method.

Another alternative involves the use of in-situ generated sulfonylating agents. For instance, thiols can be oxidized in the presence of an amine to directly form the sulfonamide. This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Optimization of Reaction Conditions and Yields for this compound

The optimization of the reaction between 5-tert-butyl-2-ethoxybenzenesulfonyl chloride and morpholine is crucial for maximizing the yield and purity of the final product. Several parameters can be adjusted to achieve this.

ParameterConditions to be OptimizedExpected Outcome
Solvent Aprotic solvents of varying polarity (e.g., dichloromethane, acetonitrile (B52724), tetrahydrofuran, diethyl ether)Improved solubility of reactants and facilitation of the reaction, minimizing side reactions.
Base Organic bases (e.g., triethylamine, pyridine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate, sodium bicarbonate)Efficiently scavenge HCl byproduct, driving the reaction to completion. The choice of base can influence reaction rate and ease of purification.
Temperature Typically from 0 °C to room temperature. In some cases, gentle heating may be required.Control of reaction rate and prevention of side reactions. Lower temperatures can improve selectivity.
Stoichiometry Molar ratio of morpholine and base relative to the sulfonyl chlorideA slight excess of the amine and base is often used to ensure complete consumption of the sulfonyl chloride.
Reaction Time Monitored by TLC or HPLCEnsuring the reaction goes to completion without the formation of degradation products.

By systematically varying these conditions, it is possible to identify the optimal set of parameters that provide the highest yield of this compound with minimal byproducts.

Stereochemical Considerations in the Synthesis of Related Morpholine Derivatives

For the synthesis of the parent this compound, there are no stereochemical considerations as morpholine itself is an achiral molecule. However, if substituted morpholine derivatives were to be used, stereochemistry would become a critical aspect of the synthesis.

The synthesis of C-substituted morpholine derivatives can be achieved with a high degree of stereocontrol using various methodologies. For example, intramolecular reductive etherification has been employed for the stereoselective synthesis of C-substituted morpholines. Palladium-catalyzed carboamination reactions have also been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. Furthermore, copper-promoted oxyamination of alkenes offers a route to 2-aminomethyl functionalized morpholines with good to excellent diastereoselectivity.

When an N-sulfonyl group is present, it can influence the stereochemical outcome of reactions at adjacent positions on the morpholine ring. The bulky sulfonyl group may direct incoming reagents to the less sterically hindered face of the molecule. The conformational preference of the N-tosyl group in the equatorial position has been noted to influence the stereochemistry in the synthesis of 2,5- and 2,6-disubstituted morpholines. acs.org

Novel Catalytic and Green Chemistry Approaches to Sulfonamide and Morpholine Linkages

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of novel catalytic and green chemistry approaches for the formation of sulfonamide and morpholine linkages.

For sulfonamide synthesis, catalytic methods that avoid the use of stoichiometric activating agents are of great interest. For example, the direct oxidative coupling of thiols and amines, catalyzed by various metal or non-metal catalysts, provides a more atom-economical route to sulfonamides.

Green chemistry principles are also being applied to the synthesis of morpholines. A simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide enables the conversion of 1,2-amino alcohols to morpholines, avoiding the use of hazardous reagents. chemrxiv.orgdntb.gov.ua

Advanced Structural Characterization and Conformational Analysis of 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Assignments

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for determining the molecular structure of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine in solution. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the ethoxy group, the aromatic ring, and the morpholine (B109124) ring. The chemical shifts, signal multiplicities, and integration values would provide initial information on the connectivity of these groups.

For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR techniques would be indispensable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ethoxy and morpholine moieties, as well as coupling between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C signals. This would be crucial for assigning the carbon signals of the morpholine, ethoxy, and aromatic rings based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments would identify longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be vital for establishing the connectivity between the different functional groups, for instance, by showing correlations between the morpholine protons and the sulfonyl-bearing aromatic carbon, or between the ethoxy protons and their attached aromatic carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Without experimental data, the following tables are predictive and for illustrative purposes only.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
tert-butyl (CH₃)~1.3s9H
Ethoxy (CH₃)~1.4t3H
Morpholine (CH₂)~3.0-3.2m4H
Morpholine (CH₂)~3.6-3.8m4H
Ethoxy (CH₂)~4.1q2H
Aromatic (H)~7.0-7.8m3H
Carbon Assignment Predicted Chemical Shift (ppm)
tert-butyl (CH₃)~31
tert-butyl (C)~35
Ethoxy (CH₃)~15
Ethoxy (CH₂)~65
Morpholine (CH₂)~46
Morpholine (CH₂)~66
Aromatic (C)~115-160
Aromatic (C-S)~135
Aromatic (C-O)~158
Aromatic (C-tBu)~155

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of key vibrational modes.

Sulfonyl Group (SO₂): Strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds would be expected in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O-C and C-N-C Bonds: Vibrational modes associated with the ether linkages in the ethoxy and morpholine groups would be observable.

Aromatic Ring: C-H and C=C stretching and bending vibrations characteristic of the substituted benzene (B151609) ring would be present.

Aliphatic C-H Bonds: Stretching and bending vibrations from the tert-butyl, ethoxy, and morpholine moieties would be evident.

A combined analysis of both IR and Raman spectra would provide a comprehensive vibrational profile, or "molecular fingerprint," of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Furthermore, by analyzing the fragmentation pattern under techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), the structural connectivity could be further corroborated. Key fragmentation pathways would likely involve the cleavage of the sulfonyl-morpholine bond, the loss of the tert-butyl group, and fragmentation of the ethoxy and morpholine rings.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule in the solid state. Additionally, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular architecture. Such studies on related morpholine-containing compounds have provided valuable insights into their conformational preferences and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (If Chiral Analogues are Investigated)

The parent compound, this compound, is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center on the morpholine ring or a substituent, chiroptical spectroscopy would be essential. Circular Dichroism (CD) spectroscopy would be used to determine the enantiomeric purity and, in conjunction with computational methods, could help in assigning the absolute configuration of the chiral analogues.

Computational Chemistry and Theoretical Investigations of 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often performed using methods like Density Functional Theory (DFT), provide information about the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

For 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine, theoretical calculations would likely reveal the localization of the HOMO and LUMO. The HOMO is expected to be concentrated on the electron-rich ethoxybenzene ring and the morpholine (B109124) moiety, while the LUMO would likely be centered on the electron-withdrawing sulfonyl group. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations on related aromatic compounds containing heteroatoms like nitrogen, oxygen, and sulfur have been successfully used to determine their electronic properties. epstem.net

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability; a larger gap implies greater stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and based on typical values for similar organic molecules. They serve as an illustration of the data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations in a solvent environment (such as water or an organic solvent) can explore its conformational space. This is crucial for understanding how the molecule behaves in a realistic biological or chemical system.

The simulations would likely show that the morpholine ring can adopt various conformations, such as chair and boat forms. The orientation of the tert-butyl and ethoxy groups on the benzene (B151609) ring, as well as the rotation around the sulfur-nitrogen bond, would also be explored. These simulations provide a dynamic picture of the molecule's structure, which is often more informative than a static, single-conformation view.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and vibrational frequencies of molecules. nih.gov By optimizing the geometry of this compound, researchers can determine the most stable three-dimensional arrangement of its atoms. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. The calculated vibrational modes provide a detailed picture of the molecule's internal motions. For instance, characteristic vibrational frequencies would be expected for the sulfonyl group (S=O stretching), the C-O-C ether linkage in the ethoxy group and morpholine ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Sulfonyl (SO₂)Symmetric Stretch1150 - 1180
Sulfonyl (SO₂)Asymmetric Stretch1320 - 1350
Ether (C-O-C)Stretch1080 - 1150
Aromatic C=CStretch1450 - 1600
Aliphatic C-HStretch2850 - 2960

Note: These are typical frequency ranges and the exact values for this compound would be determined through specific DFT calculations.

In Silico Prediction of Molecular Interactions and Binding Site Analysis for Related Compounds

While direct studies on the binding interactions of this compound may be limited, in silico methods such as molecular docking can be used to predict how it might interact with biological targets. By examining structurally similar compounds, it is possible to infer potential binding modes. For instance, studies on other morpholine-containing inhibitors have shown that the morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes. nih.gov

Docking simulations of this compound into the active sites of various enzymes could reveal potential hydrogen bonding, hydrophobic, and electrostatic interactions. The tert-butyl group, being large and hydrophobic, would likely favor interactions with nonpolar pockets in a binding site. The sulfonyl group's oxygen atoms are also potential hydrogen bond acceptors.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues

Cheminformatics tools and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict the physicochemical properties of this compound based on its structure. QSPR models are mathematical equations that relate the chemical structure of a compound to a particular property.

By building a QSPR model using a dataset of structurally similar compounds with known properties (e.g., solubility, boiling point, logP), the properties of this compound can be estimated. These predicted properties are valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds. For example, a QSPR model could predict the lipophilicity (logP) of the molecule, which is a critical parameter for its pharmacokinetic behavior.

Investigation of Biological Interactions and Mechanistic Pathways for 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine Analogues in Vitro and in Silico Focus

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Sulfonamide Class-Specific Enzyme Targets)

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgdrugbank.com This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid. researchgate.netmsdmanuals.com Bacteria must synthesize their own folic acid, which is essential for the production of DNA, RNA, and proteins. nih.gov In contrast, humans obtain folate from their diet, making DHPS an effective and selective target for antimicrobial agents. wikipedia.orgmsdmanuals.com

Analogues of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine, due to their structural similarity to PABA, can act as competitive inhibitors of DHPS. nih.gov They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the folic acid synthesis pathway. drugbank.com This inhibition is bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than killing them outright. wikipedia.org The kinetics of this inhibition are characteristic of competitive antagonism, where the inhibitor's effect can be overcome by increasing the substrate (PABA) concentration. The Michaelis constant (KM) for sulfonamides is increased in resistant strains with altered DHPS enzymes. rupahealth.com

Table 1: Hypothetical Enzyme Inhibition Data for a this compound Analogue

Enzyme TargetInhibitorInhibition TypeKᵢ (nM)
Dihydropteroate Synthase (DHPS)Analogue ACompetitive150
Carbonic Anhydrase IIAnalogue ANon-competitive850
COX-2Analogue ACompetitive450

Receptor Binding Studies and Ligand-Target Interactions (e.g., Muscarinic Receptors, Benzodiazepine (B76468) Binding Sites)

While the primary targets of sulfonamides are enzymes, the broad chemical diversity of their analogues allows for potential interactions with various receptors.

Muscarinic Receptors: These are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine (B1216132) in the parasympathetic nervous system, controlling functions like smooth muscle contraction, heart rate, and glandular secretions. nih.govnih.gov There are five subtypes (M1-M5). ed.ac.uk Drugs targeting these receptors can act as either agonists or antagonists. drugbank.com While direct interaction of this compound with muscarinic receptors is not established, the design of analogues could potentially lead to compounds with affinity for these sites, a concept explored for various heterocyclic compounds. mdpi.com

Benzodiazepine Binding Sites: The benzodiazepine binding site is a modulatory site on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Ligands binding to this site can enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.gov The GABA-A receptor is a pentameric chloride ion channel, and the classical benzodiazepine binding site is located at the interface between α and γ subunits. bohrium.comresearchgate.net In silico studies and radioligand binding assays are used to investigate how different chemical scaffolds, potentially including novel sulfonamide derivatives, might interact with these receptor sites. nih.gov Computational docking can predict different binding modes for various ligands at the α+/γ2- interface. nih.govresearchgate.net

Modulation of Cellular Pathways (e.g., NRF2-ARE pathway, Ferroptosis Induction)

Beyond direct enzyme or receptor interactions, chemical compounds can modulate complex cellular signaling pathways.

NRF2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary defense mechanism against oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.govmdpi.com In the presence of oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of numerous protective genes, including those for antioxidant and detoxification enzymes. nih.gov Certain molecules can act as activators of this pathway, offering a potential strategy for chemoprevention and protection against cellular damage. mdpi.commdpi.com Analogues of this compound could potentially be designed to act as electrophiles that modify Keap1, leading to Nrf2 activation.

Ferroptosis Induction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It is distinct from other cell death pathways like apoptosis. The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), which detoxifies lipid peroxides. nih.gov Inhibition of GPX4 or depletion of glutathione (GSH) can induce ferroptosis. This pathway has emerged as a promising target for cancer therapy, as some cancer cells are particularly susceptible to this form of cell death. nih.gov Compounds that increase oxidative stress or inhibit the function of System Xc- (an amino acid transporter essential for GSH synthesis) can act as ferroptosis inducers. nih.govnih.gov The potential for sulfonamide analogues to induce oxidative stress could link them to the modulation of this pathway.

In Vitro Antimicrobial Activity Against Specific Microbial Strains and Associated Resistance Mechanisms

The in vitro antimicrobial activity of sulfonamide analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains. nih.gov Sulfonamides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. drugbank.comnih.gov

Widespread use of sulfonamides has led to the development of significant bacterial resistance. rupahealth.com The primary mechanisms of resistance include:

Mutations in the folP gene: This gene encodes the target enzyme, DHPS. Mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its function with the natural substrate, PABA. rupahealth.combiorxiv.org

Acquisition of resistance genes (sul): Bacteria can acquire genes like sul1 and sul2 via horizontal gene transfer, often on plasmids. researchgate.netnih.gov These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamides but still function effectively in the folate pathway. biorxiv.org

Table 2: Representative In Vitro Antimicrobial Activity Profile for a Hypothetical Sulfonamide-Morpholine Analogue

Microbial StrainGram StainMIC (µg/mL)Resistance Mechanism
Staphylococcus aureus (MRSA)Positive16Altered DHPS tandfonline.com
Escherichia coliNegative32Acquisition of sul1/sul2 genes biorxiv.orgnih.gov
Streptococcus pneumoniaePositive8folP gene mutations biorxiv.org
Candida albicansN/A (Fungus)>128Intrinsic (Lacks DHPS target)

Protein-Ligand Docking and Molecular Dynamics Simulations of this compound at Biological Targets

In silico methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for investigating and predicting the interactions between a small molecule (ligand) and its biological target (protein). nih.govmdpi.com

Protein-Ligand Docking: This computational technique predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. nih.gov The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com For an analogue of this compound, docking studies could be performed against the crystal structure of bacterial DHPS. This would help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide group, the morpholine (B109124) ring, and the amino acid residues in the PABA binding pocket, providing a rationale for its inhibitory activity. The challenge in docking lies in accurately sampling the flexibility of both the ligand and the protein. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the predicted binding pose, the flexibility of the protein, and the energetic contributions of different interactions. This can help refine the initial docking results and provide a more accurate estimate of the binding free energy.

Table 3: Example of In Silico Simulation Results for this compound at a Target Site

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD, Å)
E. coli DHPS-9.8Arg63, Lys221, Ser2221.2 ± 0.3
Human Carbonic Anhydrase II-7.5His94, His96, Thr1992.5 ± 0.8

Structure Activity Relationship Sar Studies of 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine Derivatives

Impact of Benzenesulfonyl Substitutions (e.g., Tert-butyl, Ethoxy Groups) on Molecular Interactions

The substituents on the benzenesulfonyl ring of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine play a pivotal role in defining its interaction with biological targets. The tert-butyl and ethoxy groups are key modulators of the compound's electronic and steric properties, which in turn influence binding affinity and selectivity.

The tert-butyl group at the 5-position is a bulky, lipophilic moiety. Its primary role is often to engage in hydrophobic interactions within a specific pocket of the target protein. nih.govresearchgate.net The size and shape of this group can significantly impact potency; SAR studies on related compounds often show that potency increases with the size of the alkyl group up to a certain point, beyond which steric hindrance may prevent optimal binding. nih.gov Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or a simple hydrogen atom can help determine the optimal size and lipophilicity required for this interaction.

The ethoxy group at the 2-position (ortho to the sulfonyl group) influences the molecule's conformation and electronic properties. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's active site. nih.gov Furthermore, its position can force the benzenesulfonyl ring into a specific orientation relative to the morpholine (B109124) moiety, which may be essential for proper alignment within the binding site. The substitution pattern is critical; moving the ethoxy group to the meta or para position would drastically alter the molecule's three-dimensional shape and its interaction profile.

The following table illustrates hypothetical SAR data for substitutions on the benzenesulfonyl ring, demonstrating the importance of these groups.

R1 (Position 5)R2 (Position 2)Relative PotencyRationale
-C(CH₃)₃ (Tert-butyl) -OCH₂CH₃ (Ethoxy) 100 Optimal hydrophobic and hydrogen bonding interactions.
-CH₃ (Methyl)-OCH₂CH₃ (Ethoxy)60Reduced hydrophobic interaction in the target pocket.
-H-OCH₂CH₃ (Ethoxy)25Significant loss of hydrophobic binding affinity.
-C(CH₃)₃ (Tert-butyl)-OH85Potential for stronger hydrogen bonding but altered electronics.
-C(CH₃)₃ (Tert-butyl)-H15Loss of key hydrogen bond accepting capability.

This table is illustrative and based on general medicinal chemistry principles.

Role of the Morpholine Moiety in Target Recognition and Potency

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govnih.gov In the context of this compound, the morpholine moiety serves several critical functions.

Hydrogen Bond Acceptor : The oxygen atom in the morpholine ring is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (like -NH or -OH groups) on the target protein. researchgate.net This interaction often serves as an anchor, orienting the rest of the molecule for optimal binding.

Metabolic Stability : The morpholine ring is generally metabolically stable, making it a desirable scaffold in drug design. nih.gov

Structural Scaffold : It provides a rigid, three-dimensional structure that properly orients the benzenesulfonyl group towards its interaction site. nih.gov

Studies where the morpholine ring is replaced by other cyclic amines, such as piperidine or piperazine, often show a significant change in activity, highlighting the specific importance of the morpholine oxygen for target recognition. nih.govresearchgate.net

MoietyKey FeatureImpact on Activity
Morpholine Contains Oxygen atomForms key hydrogen bonds; provides favorable physicochemical properties. nih.govresearchgate.net
PiperidineLacks Oxygen atomLoss of hydrogen bond accepting capability, often leading to reduced potency.
PiperazineContains second NitrogenIntroduces an additional basic center, altering pKa and potential for new interactions or liabilities.
Acyclic Aminee.g., DiethylamineIncreased flexibility can lead to an entropic penalty upon binding, reducing affinity.

This table is illustrative and based on general medicinal chemistry principles.

Conformational Flexibility and its Influence on Biological Activity

The biological activity of a molecule is highly dependent on its ability to adopt a specific three-dimensional conformation that is complementary to its biological target. The conformational flexibility of this compound is primarily determined by two factors: the ring pucker of the morpholine and the rotation around the sulfur-nitrogen (S-N) bond.

The morpholine ring typically adopts a stable chair conformation, which minimizes steric strain. researchgate.net This conformation positions the benzenesulfonyl group in an equatorial position, which is generally more stable. The flexibility to adopt other conformations, such as a boat or twist-boat, is limited but could be relevant during the binding process.

More significant is the rotational freedom around the S-N single bond. This rotation allows the benzenesulfonyl and morpholine rings to orient themselves relative to each other. The presence of the ortho-ethoxy group can introduce some steric hindrance, potentially restricting this rotation and favoring a specific low-energy conformation. This "pre-organization" can be advantageous, as it reduces the entropic cost of binding to the target, potentially leading to higher affinity. Computational modeling and NMR studies are often used to investigate these preferred conformations and their correlation with biological activity.

Design and Synthesis of Analogues for SAR Elucidation

To systematically explore the SAR of this compound, medicinal chemists design and synthesize a variety of analogues. nih.govnih.gov The synthetic strategy typically involves coupling a substituted benzenesulfonyl chloride with morpholine. This approach allows for wide variability.

Strategies for Analogue Design:

Varying Benzene (B151609) Substituents : A library of compounds can be created by synthesizing benzenesulfonyl chlorides with different substituents at the 2- and 5-positions to probe the steric, electronic, and lipophilic requirements for activity. nih.govresearchgate.net

Modifying the Morpholine Ring : Analogues can be synthesized with substitutions on the morpholine ring itself to explore potential new interactions or to fine-tune its properties.

Replacing the Morpholine Ring : As discussed, replacing morpholine with other heterocycles like piperidine or thiomorpholine helps to confirm the specific role of the morpholine oxygen. e3s-conferences.org

A common synthetic route would involve the reaction of a custom-synthesized 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with morpholine in the presence of a base. The synthesis of the required sulfonyl chloride can be achieved from the corresponding substituted aniline or phenol through multi-step sequences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, a QSAR model can be developed to predict the potency of newly designed, unsynthesized compounds. nih.govnih.gov

The process involves:

Data Collection : A dataset of synthesized analogues with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size, Hammett constants for electronic effects) is calculated.

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.govmdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.gov

A hypothetical QSAR equation might look like: log(1/IC₅₀) = a(logP) - b(Steric_Bulk_R1)² + c*(H-bond_Acceptor_Count) + d

Such a model can provide valuable predictive insights, helping to prioritize the synthesis of the most promising analogues and guiding the design of more potent compounds. periodikos.com.br

Analytical Methodologies for Research and Development of 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile, thermally stable compounds like 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering high resolution and sensitivity.

A hypothetical RP-HPLC method for this compound would likely utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would consist of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the analyte and any impurities, thereby achieving reproducible retention times. Gradient elution is often preferred over isocratic elution to ensure the efficient elution of both early-retained polar impurities and late-eluting nonpolar components within a reasonable timeframe. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores (the substituted benzene (B151609) ring).

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time Approx. 12.5 minutes

This method would allow for the separation of the main compound from potential starting materials, intermediates, and degradation products. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Due to its high molecular weight and low volatility, this compound is not amenable to direct analysis by Gas Chromatography (GC). However, GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities and residual solvents that may be present from the synthetic process.

The analysis would involve dissolving a sample of the compound in a suitable solvent and injecting it into the GC-MS system. The GC separates the volatile components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

Potential volatile byproducts could include unreacted starting materials or solvents used in the synthesis. For instance, morpholine (B109124), if used in excess or left unreacted, could be detected.

Table 2: Hypothetical GC-MS Data for Volatile Impurities in a Sample of this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
Dichloromethane (B109758) (solvent)3.249, 84, 86
Morpholine (starting material)5.887, 57, 42
Ethoxybenzene (potential byproduct)9.1122, 94, 66

This impurity profiling is crucial for understanding the synthesis process and ensuring the final product meets the required quality standards.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample consumption. nih.gov For a compound like this compound, which is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. These micelles form a pseudo-stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the micelles and the surrounding aqueous buffer. The electrophoretic mobility of the micelles and the electroosmotic flow of the buffer solution drive the separation.

Table 3: Potential Capillary Electrophoresis (MEKC) Method Parameters

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

CE can provide a different separation selectivity compared to HPLC and can be a powerful tool for resolving impurities that may co-elute in an HPLC analysis. researchgate.net

Development of Robust Methodologies for Trace Analysis in Complex Matrices (Excluding Biological Fluids for Human Trials)

Detecting trace levels of this compound in complex matrices, such as environmental samples (e.g., soil or water from manufacturing site runoff) or in chemical reaction mixtures, requires highly sensitive and selective methods. This typically involves a sample preparation step to extract and concentrate the analyte, followed by analysis using a highly sensitive instrument.

A common approach would be Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration. For a moderately polar compound, a reversed-phase SPE sorbent (like C18 or a polymeric sorbent) could be effective. The sample would be loaded onto the SPE cartridge, interfering substances washed away, and the analyte of interest eluted with a small volume of an organic solvent.

The resulting extract would then be analyzed, often by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides exceptional selectivity and sensitivity, allowing for quantification at very low levels.

Table 4: Example SPE-LC-MS/MS Protocol for Trace Analysis

StepDescription
1. Sample Preparation 100 mL water sample, acidified with formic acid.
2. SPE Conditioning C18 cartridge conditioned with methanol, then water.
3. Sample Loading Sample passed through the cartridge at a slow flow rate.
4. Washing Cartridge washed with water to remove salts and polar impurities.
5. Elution Analyte eluted with 2 mL of methanol.
6. Analysis Eluate analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

This type of methodology is essential for environmental monitoring or for detailed kinetic studies of chemical reactions where the compound is present at low concentrations.

Standardization and Validation of Analytical Procedures in Research Settings

For any analytical method to be considered reliable, it must undergo a thorough validation process. In a research and development context, this ensures that the data generated is accurate and precise. The validation of an analytical procedure, such as the HPLC method described in section 7.1, would involve assessing a range of parameters according to established guidelines (e.g., from the International Council for Harmonisation - ICH).

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Summary of Validation Parameters for a Hypothetical HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Range 10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness No significant change in results with minor variations.Pass

Successful validation demonstrates that the analytical method is fit for its intended purpose, providing a solid foundation for the chemical and pharmaceutical development of this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine and its analogs is likely to be guided by the principles of green and sustainable chemistry. Traditional methods for the synthesis of sulfonamides often involve harsh reagents and generate significant waste. Modern approaches are increasingly focused on environmental benignity and efficiency.

Future research in this area could explore:

Catalytic Methods: Development of novel catalytic systems, potentially using earth-abundant metals, to facilitate the coupling of substituted benzenesulfonyl chlorides with morpholine (B109124). This would move away from stoichiometric reagents and improve atom economy.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of sulfonylmorpholine derivatives.

Alternative Solvents: Investigating the use of greener solvents, such as bio-derived solvents or deep eutectic solvents, to replace traditional volatile organic compounds. researchgate.net For instance, a general and mild method for synthesizing sulfonamides has been developed using sustainable solvents like water, ethanol, and glycerol, employing sodium dichloroisocyanurate dihydrate as an oxidant. researchgate.net

One-Pot Syntheses: Designing multi-component reactions where the starting materials are converted to the final product in a single step without the isolation of intermediates. This approach significantly reduces waste and improves efficiency.

Synthetic StrategyPotential AdvantageRelevant Research Area
Novel CatalysisReduced waste, higher efficiencyOrganometallic Chemistry
Flow ChemistryImproved safety, scalabilityChemical Engineering
Green SolventsReduced environmental impactSustainable Chemistry
One-Pot ReactionsIncreased efficiency, less wasteOrganic Synthesis

Advanced Mechanistic Studies at the Atomic Level (In Vitro)

A detailed understanding of how this compound interacts with biological targets at the atomic level is crucial for its future development. While specific targets for this compound are yet to be identified, its structural similarity to other bioactive sulfonamides suggests potential interactions with enzymes or receptors.

Future in vitro mechanistic studies could involve:

X-ray Crystallography: Co-crystallizing the compound with potential protein targets to obtain a high-resolution three-dimensional structure of the complex. This would reveal the precise binding mode and key intermolecular interactions.

Cryo-Electron Microscopy (Cryo-EM): For larger and more complex biological targets that are difficult to crystallize, cryo-EM can provide near-atomic resolution structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify binding to target proteins and map the binding epitope.

Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding affinities and providing insights into the dynamic nature of the interaction at the atomic level. A systematic investigation of protein-small ligand interactions has shown that such interactions are governed by different forces for various ligand types, with protein-organic compound interactions being driven by hydrogen bonds and van der Waals contacts. nih.gov

Development of Chemoinformatic Tools for Predictive Design

Chemoinformatics and computational modeling are becoming indispensable tools in modern chemical research. For this compound, these tools can be leveraged to predict its properties and to design novel analogs with improved characteristics.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of sulfonylmorpholine derivatives with their biological activity. This would enable the prediction of the activity of new, unsynthesized compounds. The development of accurate predictive models of the bioactivity of small molecules is a key interest in chemistry. nih.govnih.gov

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for a hypothetical biological activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits.

Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms and deep learning models to analyze large datasets of chemical information and predict a wide range of properties, including bioactivity, toxicity, and physicochemical properties. Chemical language models trained on labeled molecules are showing promise in bioactivity prediction. chemrxiv.org

Chemoinformatic ToolApplicationGoal
QSAR ModelingPredict bioactivity from structureDesign more potent analogs
Pharmacophore ModelingIdentify essential structural featuresDiscover new active compounds
Machine Learning/AIPredict diverse molecular propertiesAccelerate the design-synthesis-test cycle

Integration with Systems Biology for Broader Contextual Understanding (Non-Human Systems)

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. By integrating data from genomics, proteomics, and metabolomics, it is possible to gain a broader understanding of the effects of a chemical compound beyond a single target.

For this compound, a systems biology approach in non-human model organisms (e.g., yeast, zebrafish, or cell cultures) could:

Identify Off-Target Effects: Determine if the compound interacts with unintended biological targets, which could lead to unexpected biological responses.

Uncover Novel Mechanisms of Action: Reveal the broader biological pathways that are perturbed by the compound, potentially uncovering novel mechanisms of action. Systems biology aims to describe and understand the operation of complex biological systems and ultimately develop predictive models. nih.govresearchgate.net

Emerging Applications in Chemical Biology and Materials Science

The unique combination of a substituted benzenesulfonyl group and a morpholine moiety in this compound opens up possibilities for its application in the fields of chemical biology and materials science.

Potential emerging applications include:

Chemical Probes: With suitable modifications, such as the incorporation of a reporter tag or a reactive group, this compound could be developed into a chemical probe to study specific biological processes or to identify novel protein targets.

Functional Materials: The sulfonamide linkage is known for its chemical stability and its ability to participate in hydrogen bonding. These properties could be exploited in the design of novel polymers or supramolecular assemblies with interesting material properties.

Molecular Scaffolding: The core structure of this compound could serve as a versatile scaffold for the development of libraries of compounds for high-throughput screening in drug discovery and other applications. The morpholine ring is a common structural fragment in biologically active compounds, including anticancer and antidiabetic drugs. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization techniques for 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine?

  • Synthetic Routes : The compound can be synthesized via multi-step reactions, including sulfonation of the benzene ring and subsequent coupling with the morpholine moiety. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products. For example, oxidizing agents like potassium permanganate or nucleophilic reagents are often used in analogous sulfonyl-morpholine syntheses .
  • Characterization : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1175–1370 cm⁻¹), while nuclear magnetic resonance (NMR) confirms regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What biological activities have been reported for structurally similar sulfonyl-morpholine derivatives?

  • Analogous compounds exhibit antimicrobial and anticancer properties, likely due to interactions with enzymes or receptors. For instance, sulfonyl groups can act as hydrogen bond acceptors, enhancing binding to biological targets. However, specific bioactivity data for this compound remain limited, necessitating targeted assays (e.g., kinase inhibition studies or cytotoxicity screens) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonation step in synthesizing this compound?

  • Experimental Design : Use a fractional factorial design to test variables like temperature (40–100°C), sulfonating agent concentration (e.g., chlorosulfonic acid), and reaction time. Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching conditions to minimize hydrolysis. Evidence from similar syntheses suggests yields improve with anhydrous conditions and slow reagent addition .
  • Data Contradictions : Discrepancies in yield may arise from residual moisture or competing side reactions (e.g., over-sulfonation). Validate purity at each step using HPLC and adjust stoichiometry based on real-time monitoring .

Q. What structural changes occur in 4-(benzenesulfonyl)-morpholine derivatives under high pressure, and how do they inform stability studies?

  • Methodology : High-pressure Raman spectroscopy (up to 3.5 GPa) reveals pressure-induced shifts in vibrational modes. For example, C-H stretching modes (2980–3145 cm⁻¹) split or merge, indicating conformational changes or phase transitions. Complementary X-ray diffraction under pressure can correlate spectral changes with crystallographic rearrangements .
  • Implications : Such studies inform storage and handling protocols for labile sulfonyl-morpholine derivatives, particularly in solid-state applications.

Q. How do electronic effects of substituents (e.g., tert-butyl, ethoxy) influence the compound’s reactivity and bioactivity?

  • Comparative Analysis : Use density functional theory (DFT) to calculate electron distribution across the benzene ring. The tert-butyl group enhances steric bulk, potentially reducing metabolic degradation, while the ethoxy group modulates electron density at the sulfonyl site. Compare with analogs like 4-(5-bromo-2-fluorobenzyl)morpholine to isolate substituent effects .
  • Bioactivity Correlation : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) to link electronic profiles with pharmacological potency .

Data Contradiction Resolution

Q. Conflicting reports exist about the stability of sulfonyl-morpholine derivatives in aqueous media. How can this be resolved?

  • Approach : Conduct accelerated stability studies under varying pH (2–10) and temperature (25–60°C). Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group to sulfonic acid). Compare results with structurally related compounds, such as potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate, which shows pH-dependent stability .
  • Mitigation : Propose formulation strategies (e.g., lyophilization or encapsulation) based on degradation pathways.

Methodological Tools

Q. Which computational methods are most effective for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the morpholine oxygen) using software like MOE or Phase .

Comparative Studies

Q. How does the bioactivity of this compound compare to fluorinated or brominated analogs?

  • Strategy : Perform parallel screenings against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus). Fluorinated analogs (e.g., 4-(5-fluoropyridin-3-carbonyl)morpholine) may exhibit enhanced membrane permeability, while brominated derivatives (e.g., 4-(5-bromopyridin-2-yl)morpholine) could show altered target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.